Harden-Young ester
Overview
Description
Fructose 1,6-bisphosphate, known in older publications as Harden-Young ester, is a fructose sugar phosphorylated on carbons 1 and 6 (i.e., is a fructosephosphate). The β-D-form of this compound is common in cells . Upon entering the cell, most glucose and fructose is converted to fructose 1,6-bisphosphate .
Synthesis Analysis
The Harden-Young ester is formed during glycolysis by phosphofructokinase-1 (PFK-1) and requires Mg +2 and an ATP molecule .Molecular Structure Analysis
The molecular formula of Harden-Young ester is C6H14O12P2 . It has an average mass of 340.116 Da and a mono-isotopic mass of 339.996063 Da .Chemical Reactions Analysis
In the glycolysis metabolic pathway, fructose 1,6-bisphosphate is produced by the phosphorylation of fructose 6-phosphate. It is then broken down into two compounds: glyceraldehyde 3-phosphate and dihydroxyacetone phosphate .Physical And Chemical Properties Analysis
The Harden-Young ester has a density of 2.1±0.1 g/cm3, a boiling point of 722.6±70.0 °C at 760 mmHg, and a flash point of 390.8±35.7 °C . It has 12 hydrogen bond acceptors, 7 hydrogen bond donors, and 6 freely rotating bonds .Scientific Research Applications
Discovery and Metabolic Role : Harden and Young isolated fructose bisphosphate from fermenting yeast in 1909, later identified as fructose 1,6-bisphosphate. This compound is not an intermediary metabolite of glycolysis but a potent regulator of this metabolic pathway, delineating its potential role in the control of metabolism in various organisms (Hers & Van Schaftingen, 1982).
Biological Function in Enzymatic Syntheses : Harden and Young showed that phosphate, forming part of the Harden-Young ester, is an essential component in cell-free sugar fermentation, being esterified to sugar during the process. This discovery underlined the significance of this ester in biochemical reactions (Kalckar, 1947).
Material Science Applications : The Harden-Young ester concept has been explored in materials science for developing new ester hardeners. These hardeners have applications in molding sands and foundry engineering, enhancing mechanical reclamation and prolonging sand vitality (Major-Gabryś & Dobosz, 2009).
Polymer Science : Investigations into poly(ether ester)s based on pivalolactone reveal the influence of Harden-Young ester concepts on polymer properties like mechanical strength, chemical stability, and hydrolytical stability, underscoring their relevance in designing advanced polymers (Tijsma et al., 1994).
Cement and Construction Materials : The Harden-Young ester concept is applied in the hydration and hardening of cement. Research has shown that organic compounds with ester groups can affect the hydration degree, setting time, and mechanical properties of hardened cement slurry (Li et al., 2018).
Safety And Hazards
properties
IUPAC Name |
trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;octahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.3Na.8H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;;;;;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;8*1H2/q;3*+1;;;;;;;;/p-3/t3-,5-,6-;;;;;;;;;;;/m1.........../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMXRRGJJDMPRT-PESUWTOCSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H27Na3O20P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;octahydrate |
Citations
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